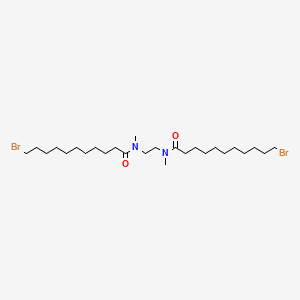
N,N'-(Ethane-1,2-diyl)bis(11-bromo-N-methylundecanamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Ethane-1,2-diyl)bis(11-bromo-N-methylundecanamide) is a synthetic organic compound characterized by the presence of bromine atoms and long alkyl chains
Preparation Methods
The synthesis of N,N’-(Ethane-1,2-diyl)bis(11-bromo-N-methylundecanamide) typically involves the reaction of ethane-1,2-diamine with 11-bromo-N-methylundecanoyl chloride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
N,N’-(Ethane-1,2-diyl)bis(11-bromo-N-methylundecanamide) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Scientific Research Applications
N,N’-(Ethane-1,2-diyl)bis(11-bromo-N-methylundecanamide) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and mechanisms.
Industry: Used in the development of new materials with specific properties, such as surfactants or polymers.
Mechanism of Action
The mechanism of action of N,N’-(Ethane-1,2-diyl)bis(11-bromo-N-methylundecanamide) involves its interaction with molecular targets, such as enzymes or receptors. The bromine atoms and long alkyl chains allow the compound to bind to specific sites on these targets, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
N,N’-(Ethane-1,2-diyl)bis(11-bromo-N-methylundecanamide) can be compared with other similar compounds, such as:
N,N’-(Ethane-1,2-diyl)bis(2-bromoacetamide): Similar in structure but with shorter alkyl chains and different reactivity.
N,N’-(Ethane-1,2-diyl)bis(benzamides): Contains aromatic rings instead of long alkyl chains, leading to different chemical properties and applications.
1,2-Bis(diphenylphosphino)ethane: A phosphine ligand with different functional groups and applications in coordination chemistry.
These comparisons highlight the unique features of N,N’-(Ethane-1,2-diyl)bis(11-bromo-N-methylundecanamide), such as its long alkyl chains and bromine atoms, which contribute to its specific reactivity and applications.
Properties
CAS No. |
61797-31-7 |
|---|---|
Molecular Formula |
C26H50Br2N2O2 |
Molecular Weight |
582.5 g/mol |
IUPAC Name |
11-bromo-N-[2-[11-bromoundecanoyl(methyl)amino]ethyl]-N-methylundecanamide |
InChI |
InChI=1S/C26H50Br2N2O2/c1-29(25(31)19-15-11-7-3-5-9-13-17-21-27)23-24-30(2)26(32)20-16-12-8-4-6-10-14-18-22-28/h3-24H2,1-2H3 |
InChI Key |
SFIZDZGSVWKHDW-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN(C)C(=O)CCCCCCCCCCBr)C(=O)CCCCCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


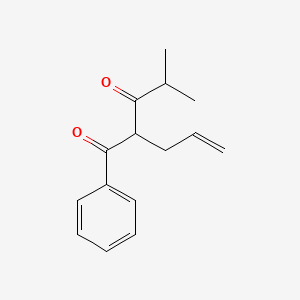
![1-[3-Benzoyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B14570800.png)
![2,5-Dimethyl-3-[(2-methylfuran-3-yl)sulfanyl]pyrazine](/img/structure/B14570811.png)
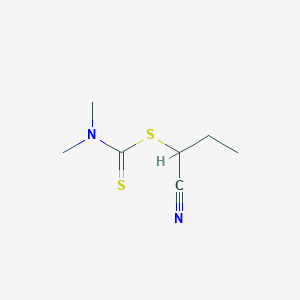
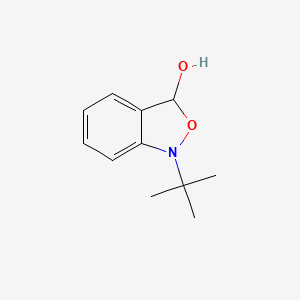

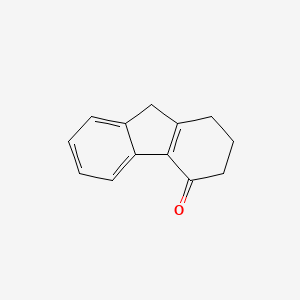
methanone](/img/structure/B14570828.png)
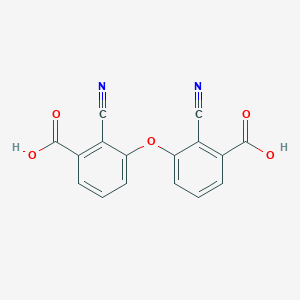
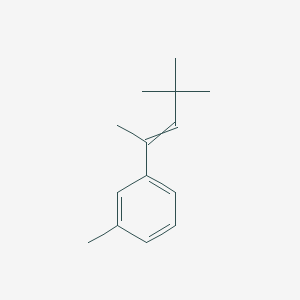
![Benzo[f]quinolinium, 1-ethyl-3-(4-methoxyphenyl)-4-methyl-, perchlorate](/img/structure/B14570856.png)
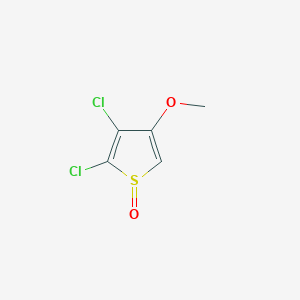
![2-Cyclohexen-1-one, 4-[(trimethylsilyl)oxy]-](/img/structure/B14570873.png)
![N-[4-(2-Fluoro-5-methylphenyl)-1,3-thiazol-2-yl]-1-phenylmethanimine](/img/structure/B14570874.png)
